3-氨基-4,5-二羟基己醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the first paper, a stereoselective synthesis method is described for a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative. The process involves a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation, nucleophilic attack by cyanide, and oxidation to yield the target compound with improved yield compared to previous methods .

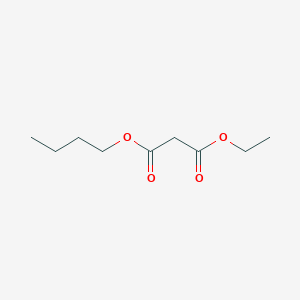

The second paper reports an efficient synthesis of cyclic dehydro-α-amino acid derivatives through nucleophilic addition of amines to β,γ-unsaturated α-keto esters. This method also includes a three-component reaction involving ethyl pyruvate, amines, and aldehydes to obtain cyclic enamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies are characterized using techniques such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis. These techniques are essential for confirming the structure of complex molecules, including those with multiple stereocenters or functional groups .

Chemical Reactions Analysis

The chemical reactions employed in these papers involve cycloadditions, nucleophilic additions, and C-N coupling reactions. These reactions are crucial for constructing the cyclic frameworks and introducing amino functionalities into the molecules. The papers do not directly address the chemical reactions of "3-Amino-4,5-dihydroxy-hexanal," but the methodologies could be extrapolated to synthesize and analyze similar compounds .

Physical and Chemical Properties Analysis

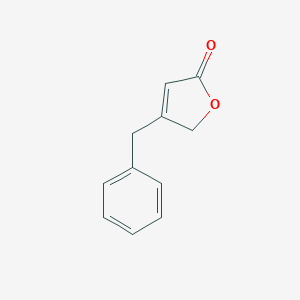

While the physical and chemical properties of "3-Amino-4,5-dihydroxy-hexanal" are not discussed, the papers do provide insights into the properties of related compounds. For example, the introduction of amino acids into 2(5H)-furanone derivatives was found to have no toxic effect on a series of cancer cell lines, suggesting that these compounds could be further linked with other bioactive moieties . This information could be relevant when considering the physical and chemical properties of similar compounds, including their potential bioactivity and toxicity.

Relevant Case Studies

The papers do not provide specific case studies related to "3-Amino-4,5-dihydroxy-hexanal." However, the synthesis and preliminary bioactivity investigation of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones could serve as a case study for understanding the potential applications of similar compounds in drug development and the design of bioactive molecules .

科学研究应用

与食品成分和脂质氧化的相互作用

研究表明,己醛(一种由 omega-6 脂肪酸氧化产生的产物)可以与含巯基和胺的化合物(如多胺和组氨酸等氨基酸)相互作用。这种相互作用很重要,因为醛类脂质氧化产物(如己醛)可以与各种食品成分反应,从而可能改变其在氧化脂质中的浓度。周和德克尔 (1999) 的研究特别强调了含组氨酸二肽对己醛的猝灭活性,表明设计肽来管理食品中的饱和醛的可能性 Zhou & Decker, 1999。

在鲜切苹果中的应用

己醛还因其在改善最低限度加工食品(如鲜切苹果)的卫生安全性和保质期方面的潜在用途而受到评估。Lanciotti 等人 (2003) 研究了己醛、(E)-2-己烯醛和己酸乙酯的抗菌活性,发现对常见的致病微生物有显着的抑制作用。这表明此类化合物可用于延长保质期和提高食品安全性 Lanciotti et al., 2003。

在合成和抗癌评估中的作用

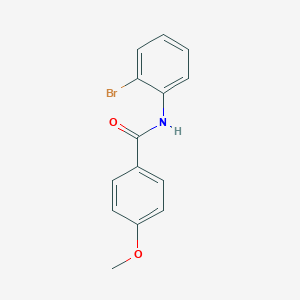

已经探索了 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物的合成(包括涉及氨基二羟基己醛结构的工艺)用于抗癌应用。Bekircan 等人 (2008) 合成并筛选了化合物对一组癌细胞系的抗癌活性,证明了此类衍生物在癌症治疗中的潜力 Bekircan et al., 2008。

在番茄果实风味发展中的作用

已经研究了在番茄果实捣碎后形成己醛等挥发性醛的作用,以了解它们在风味发展中的作用。Riley 和 Thompson (1998) 发现,在成熟的番茄果实中组织破裂后,己醛和顺式-3-己烯醛的含量显着增加,表明这些化合物主要在组织损伤后才有助于番茄风味,而不是在成熟过程中积累 Riley & Thompson, 1998。

作用机制

Target of Action

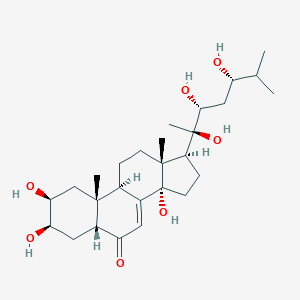

Daunosamine is a component of the anthracycline class of antineoplastics . The primary targets of this compound are cancer cells, particularly those involved in leukemias and solid tumors . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Mode of Action

The mode of action of Daunosamine involves its interaction with cancer cells. It is linked to a derivative of naphthacene as part of the anthracycline class of antineoplastics . The compound exhibits very high antimitotic activity, which unfortunately is accompanied by a low selectivity .

Biochemical Pathways

The dnrQ gene is required for the synthesis of daunosamine . The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine . The enzymatic steps in this reconstituted pathway have been studied, providing several insights into the assembly of this precursor .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The result of Daunosamine’s action is its potent anticancer activity. The sugar moiety, L-daunosamine, plays a key role in the bioactivity of these molecules . For example, in semisynthetic anthracycline derivatives such as epirubicin, alteration in the configuration of a single stereocenter of the sugar unit generates a chemotherapeutic drug with lower cardiotoxicity .

Action Environment

The action environment of Daunosamine can influence its action, efficacy, and stability. For instance, the compound responds with polymers like cellulose and lignin if it is in excess . Therefore, the collection of birch juice, which contains Daunosamine, can be very helpful for the birch tree

属性

IUPAC Name |

3-amino-4,5-dihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19196-51-1 |

Source

|

| Record name | 3-Amino-4,5-dihydroxy-hexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。